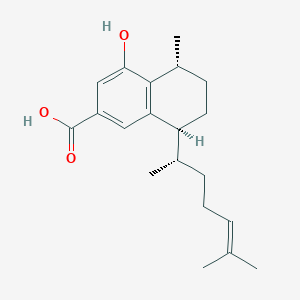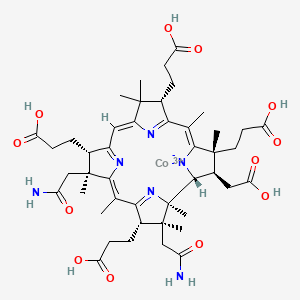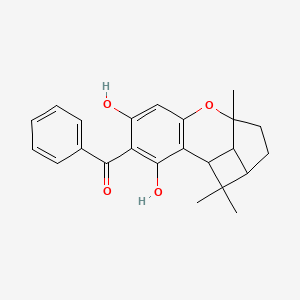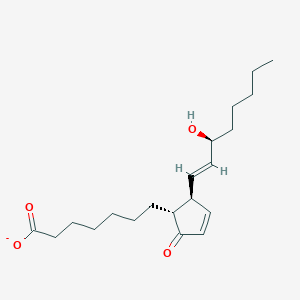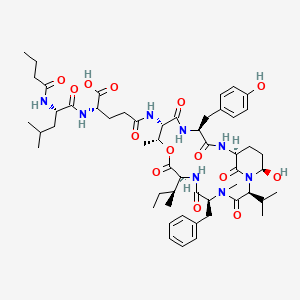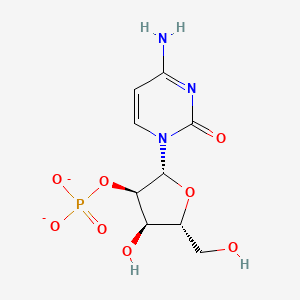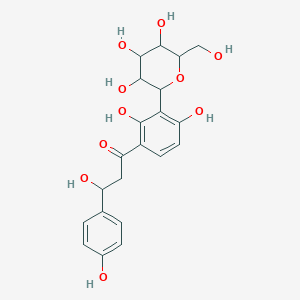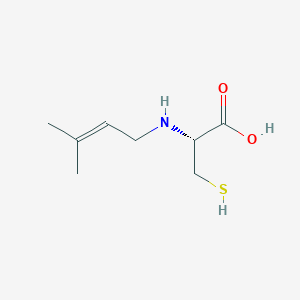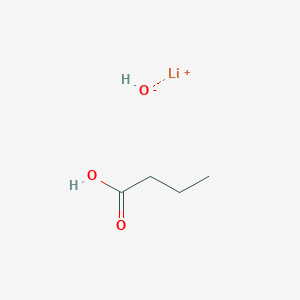![molecular formula C26H41NO5S B1261052 1-cyclopentyl-5-[(1S,9R,13R)-4-hydroxy-1,10,13-trimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-13-yl]pentan-3-one;methanesulfonic acid](/img/structure/B1261052.png)
1-cyclopentyl-5-[(1S,9R,13R)-4-hydroxy-1,10,13-trimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-13-yl]pentan-3-one;methanesulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quadazocine mesylate is an opioid antagonist belonging to the benzomorphan family. It is primarily used in scientific research due to its ability to act as a silent antagonist at all three major opioid receptors: μ (mu), κ (kappa), and δ (delta). Quadazocine mesylate has a significant preference for the μ receptor and the κ2 subtype .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quadazocine mesylate involves several steps, starting with the preparation of the core benzomorphan structure. The key steps include:
Formation of the benzomorphan core: This involves the cyclization of appropriate precursors under controlled conditions.
Functionalization: Introduction of functional groups such as hydroxyl and methyl groups to achieve the desired chemical structure.
Mesylation: The final step involves the conversion of the compound to its mesylate form using methanesulfonyl chloride in the presence of a base
Industrial Production Methods
Industrial production of quadazocine mesylate follows similar synthetic routes but on a larger scale. The process involves:
Batch reactions: Conducting the synthesis in large reactors with precise control over temperature, pressure, and reaction time.
Purification: Using techniques such as crystallization, filtration, and chromatography to obtain high-purity quadazocine mesylate.
Quality control: Ensuring the final product meets stringent quality standards through rigorous testing
Chemical Reactions Analysis
Types of Reactions
Quadazocine mesylate undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents.
Reduction: Reduction of carbonyl groups to hydroxyl groups using reducing agents.
Substitution: Replacement of functional groups with other groups under specific conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Reagents such as halogens and nucleophiles are used under controlled conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of quadazocine mesylate can yield ketones, while reduction can yield alcohols .
Scientific Research Applications
Quadazocine mesylate is widely used in scientific research due to its unique properties:
Chemistry: Studying the interactions of opioid receptors and developing new opioid antagonists.
Biology: Investigating the role of opioid receptors in various biological processes.
Medicine: Exploring potential therapeutic applications in pain management and addiction treatment.
Industry: Developing new drugs and formulations for clinical use .
Mechanism of Action
Quadazocine mesylate exerts its effects by binding to opioid receptors and blocking their activity. It acts as a silent antagonist, meaning it does not activate the receptors but prevents other compounds from binding and activating them. The primary molecular targets are the μ, κ, and δ opioid receptors, with a significant preference for the μ receptor and the κ2 subtype .
Comparison with Similar Compounds
Similar Compounds
Dezocine: Another opioid antagonist with similar properties.
Pentazocine: An analgesic with mixed agonist-antagonist properties.
Naloxone: A well-known opioid antagonist used in emergency overdose treatment
Uniqueness
Quadazocine mesylate is unique due to its high affinity for the μ receptor and the κ2 subtype, making it particularly effective in reversing the effects of opioid agonists like morphine and fentanyl .
Properties
Molecular Formula |
C26H41NO5S |
|---|---|
Molecular Weight |
479.7 g/mol |
IUPAC Name |
1-cyclopentyl-5-[(1S,9R,13R)-4-hydroxy-1,10,13-trimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-13-yl]pentan-3-one;methanesulfonic acid |
InChI |
InChI=1S/C25H37NO2.CH4O3S/c1-24-14-15-26(3)23(16-19-9-11-21(28)17-22(19)24)25(24,2)13-12-20(27)10-8-18-6-4-5-7-18;1-5(2,3)4/h9,11,17-18,23,28H,4-8,10,12-16H2,1-3H3;1H3,(H,2,3,4)/t23-,24+,25+;/m1./s1 |
InChI Key |
OKLHDYDHKBFXCK-PDIJQTGTSA-N |
Isomeric SMILES |
C[C@@]12CCN([C@@H]([C@]1(C)CCC(=O)CCC3CCCC3)CC4=C2C=C(C=C4)O)C.CS(=O)(=O)O |
Canonical SMILES |
CC12CCN(C(C1(C)CCC(=O)CCC3CCCC3)CC4=C2C=C(C=C4)O)C.CS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


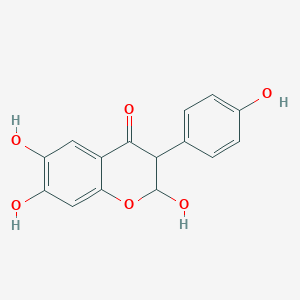


![1-ethyl-2-[7-(1-ethyl-3,3-dimethyl-1,3-dihydro-2H-indol-2-ylidene)hepta-1,3,5-trien-1-yl]-3,3-dimethyl-3H-indolium](/img/structure/B1260973.png)

